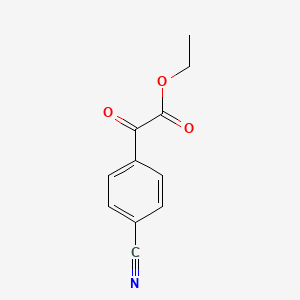
1F-Fructofuranosylnystose
Overview
Description
1F-Fructofuranosylnystose, also known as 1F-Fru-fructofuranose, is a naturally occurring sugar molecule found in many fruits and vegetables. It is a type of fructan, which is a type of polysaccharide. Fructans are an important source of dietary fiber, and 1F-Fru-fructofuranose is a key component of many foods. It is also used in food processing and as a sweetener in some products. 1F-Fru-fructofuranose has been studied for its potential health benefits, including its ability to improve digestion, reduce cholesterol, and reduce blood sugar levels.
Scientific Research Applications
Prebiotic Properties
1F-Fructofuranosylnystose is a type of fructooligosaccharide (FOS) that has been identified as a prebiotic . Prebiotics are compounds that induce the growth or activity of beneficial microorganisms such as bacteria and fungi. The consumption of prebiotics can lead to various health benefits .
Industrial Production
The industrial production of short-chain fructooligosaccharides (FOS) like 1F-Fructofuranosylnystose is expanding rapidly due to their pharmaceutical importance . These compounds can be produced enzymatically from simple raw materials such as inulin and sucrose .
Dietary Fiber
1F-Fructofuranosylnystose, as a type of FOS, is found naturally in foods such as onions . It contributes to the dietary fiber content of these foods, which is beneficial for digestive health.
Cancer Research
There is ongoing research into the potential benefits of prebiotic fibers, including 1F-Fructofuranosylnystose, in relation to cancer risk. For example, a study found that the intake of certain prebiotic fibers was inversely associated with laryngeal cancer risk .
Enzyme Analysis
1F-Fructofuranosylnystose is used in the study of enzymes, particularly fructosyltransferases . These enzymes are responsible for the production of FOS, and understanding their action can help improve the industrial production of these compounds .
Food and Feed Ingredient Analysis
1F-Fructofuranosylnystose can be measured in various food and feed ingredients . This is important for nutritional analysis and for the development of products with specific health benefits.
Mechanism of Action
Target of Action
1F-Fructofuranosylnystose is a type of Fructooligosaccharides (FOSs), which are naturally occurring sugars . The primary targets of 1F-Fructofuranosylnystose are the beneficial bacteria in our gut, such as bifidobacteria .
Mode of Action
1F-Fructofuranosylnystose interacts with its targets by serving as a food source for these beneficial bacteria . As these bacteria consume 1F-Fructofuranosylnystose, they proliferate and become more predominant in the gut, thereby promoting a healthier gut microbiome .
Biochemical Pathways
The consumption of 1F-Fructofuranosylnystose by beneficial bacteria affects the biochemical pathways related to gut health . As these bacteria metabolize 1F-Fructofuranosylnystose, they produce short-chain fatty acids, which have been shown to have numerous health benefits, including supporting gut health and function .
Pharmacokinetics
Instead, it passes through the digestive tract until it reaches the gut, where it is metabolized by beneficial bacteria .
Result of Action
The molecular and cellular effects of 1F-Fructofuranosylnystose’s action primarily involve the promotion of a healthy gut microbiome . By serving as a food source for beneficial bacteria, 1F-Fructofuranosylnystose helps these bacteria proliferate and become more predominant in the gut . This can lead to improved gut health and function .
Action Environment
The action, efficacy, and stability of 1F-Fructofuranosylnystose can be influenced by various environmental factors. For instance, the presence of other nutrients in the gut can affect the metabolism of 1F-Fructofuranosylnystose by beneficial bacteria . Additionally, factors such as pH and temperature can potentially impact the stability of 1F-Fructofuranosylnystose .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O26/c31-1-10-15(37)20(42)21(43)26(51-10)56-30(25(47)19(41)14(5-35)55-30)9-50-29(24(46)18(40)13(4-34)54-29)8-49-28(23(45)17(39)12(3-33)53-28)7-48-27(6-36)22(44)16(38)11(2-32)52-27/h10-26,31-47H,1-9H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,22+,23+,24+,25+,26-,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTKVQQLMHZOKP-NEJDVEAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974839 | |
| Record name | Hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59432-60-9 | |
| Record name | 1F-Fructofuranosylnystose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059432609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FRUCTOSYLNYSTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V2S93VI5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





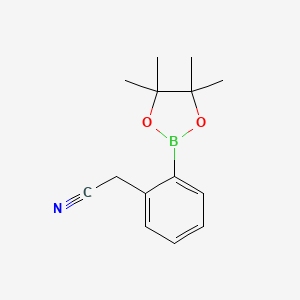

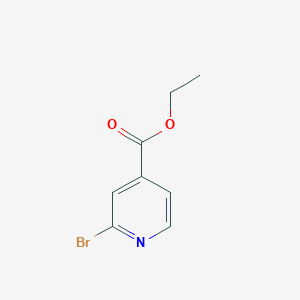


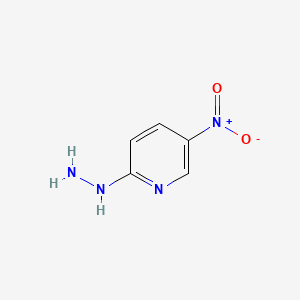

![4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1587330.png)
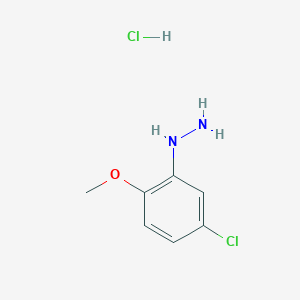
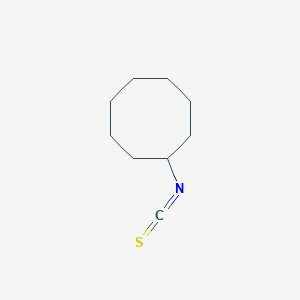
![2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1587333.png)
